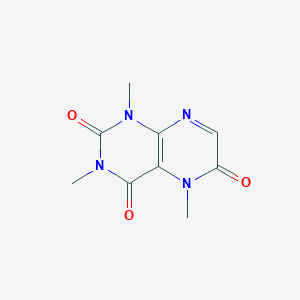

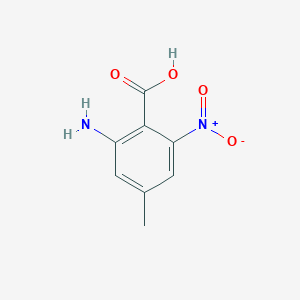

4-Hydroxy-3,5-dipropylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-3,5-dipropylbenzoic acid, also known as homovanillic acid (HVA), is a metabolite of dopamine, a neurotransmitter in the brain. It is an important biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

4-Hydroxy-3,5-dipropylbenzoic acid has numerous scientific research applications. It is commonly used as a biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD. It is also used as a marker for the diagnosis and monitoring of several metabolic disorders, including phenylketonuria and maple syrup urine disease. Additionally, 4-Hydroxy-3,5-dipropylbenzoic acid is used in research studies to investigate the effects of drugs, environmental toxins, and other factors on dopamine metabolism.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-dipropylbenzoic acid involves the metabolism of dopamine in the brain. Dopamine is converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme monoamine oxidase (MAO). DOPAC is then further metabolized to 4-Hydroxy-3,5-dipropylbenzoic acid by the enzyme catechol-O-methyltransferase (COMT). The levels of 4-Hydroxy-3,5-dipropylbenzoic acid in the body are therefore indicative of dopamine metabolism and activity in the brain.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-Hydroxy-3,5-dipropylbenzoic acid are related to dopamine metabolism and activity in the brain. Elevated levels of 4-Hydroxy-3,5-dipropylbenzoic acid are associated with increased dopamine turnover and activity, while decreased levels are associated with decreased dopamine turnover and activity. Abnormal levels of 4-Hydroxy-3,5-dipropylbenzoic acid have been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Hydroxy-3,5-dipropylbenzoic acid in lab experiments include its specificity for dopamine metabolism and activity in the brain, its stability in biological samples, and its ease of quantification using HPLC. However, there are also limitations to its use, including the potential for interference from other metabolites and the need for careful sample handling and storage to prevent degradation.

Future Directions

There are several future directions for research involving 4-Hydroxy-3,5-dipropylbenzoic acid. One area of interest is the development of new methods for the quantification of 4-Hydroxy-3,5-dipropylbenzoic acid in biological samples, including the use of mass spectrometry and other advanced techniques. Another area of interest is the investigation of the role of 4-Hydroxy-3,5-dipropylbenzoic acid in the development and progression of neurological and psychiatric disorders, including the identification of new biomarkers and potential therapeutic targets. Finally, there is a need for further research to understand the mechanisms underlying dopamine metabolism and activity in the brain, including the role of genetic and environmental factors.

Conclusion:

4-Hydroxy-3,5-dipropylbenzoic acid is an important biomarker for several neurological and psychiatric disorders, as well as for metabolic disorders. Its use in scientific research has led to a better understanding of dopamine metabolism and activity in the brain, and has the potential to inform new diagnostic and therapeutic approaches for these disorders. Further research is needed to fully explore the potential of 4-Hydroxy-3,5-dipropylbenzoic acid in these areas.

Synthesis Methods

The synthesis of 4-Hydroxy-3,5-dipropylbenzoic acid can be achieved through various methods, including chemical synthesis and extraction from biological samples. Chemical synthesis involves the reaction of 3,5-dipropylbenzoyl chloride with sodium hydroxide and 4-hydroxybenzoic acid. Extraction from biological samples involves the collection of cerebrospinal fluid, urine, or blood samples followed by purification and quantification using high-performance liquid chromatography (HPLC).

properties

CAS RN |

100482-27-7 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-hydroxy-3,5-dipropylbenzoic acid |

InChI |

InChI=1S/C13H18O3/c1-3-5-9-7-11(13(15)16)8-10(6-4-2)12(9)14/h7-8,14H,3-6H2,1-2H3,(H,15,16) |

InChI Key |

RRADOGMUVWBEFW-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=CC(=C1O)CCC)C(=O)O |

Canonical SMILES |

CCCC1=CC(=CC(=C1O)CCC)C(=O)O |

Other CAS RN |

100482-27-7 |

synonyms |

4-hydroxy-3,5-dipropyl-benzoic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)

![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)